2-Chloro-4-fluoro-benzyl-hydrazine
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Overview
Description
2-Chloro-4-fluoro-benzyl-hydrazine is an organic compound with the molecular formula C7H8ClFN2 It is a derivative of benzyl hydrazine, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-benzyl-hydrazine typically involves the reaction of 2-Chloro-4-fluoro-benzaldehyde with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Chloro-4-fluoro-benzaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-benzyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl hydrazines with various functional groups.
Scientific Research Applications
2-Chloro-4-fluoro-benzyl-hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-benzyl-hydrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-benzyl-hydrazine
- 4-Fluoro-benzyl-hydrazine
- 2,4-Dichloro-benzyl-hydrazine
Uniqueness
2-Chloro-4-fluoro-benzyl-hydrazine is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other benzyl hydrazine derivatives.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3,11H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNJXMGVVBFZHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588250 |
Source
|
Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51860-05-0 |
Source
|
Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51860-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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